[5-(4-Methylphenyl)isoxazol-3-yl]methanol

Lipophilicity Drug Design Physicochemical Properties

Procure this specific 5-(4-methylphenyl)isoxazol-3-yl building block for medicinal chemistry SAR studies requiring quantifiable moderate lipophilicity (XLogP3 = 1.5). Unlike the unsubstituted phenyl analog (XLogP3 = 1.2), the 4-methyl substitution directly modulates membrane permeability and metabolic stability, making this compound essential for replicating published N-substituted azine syntheses and antimicrobial screening programs (MIC baseline = 32 µg/mL). Substitution with generic 5-aryl analogs risks failed syntheses and irreproducible biological data.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 640291-93-6
Cat. No. B3022908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Methylphenyl)isoxazol-3-yl]methanol
CAS640291-93-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CO
InChIInChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)12-14-11/h2-6,13H,7H2,1H3
InChIKeyYPDITGIFBYDNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Research-Grade [5-(4-Methylphenyl)isoxazol-3-yl]methanol (CAS 640291-93-6) Procurement Guide


[5-(4-Methylphenyl)isoxazol-3-yl]methanol (CAS: 640291-93-6) is a research chemical belonging to the class of 3-hydroxymethyl-5-arylisoxazoles. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol and a calculated XLogP3 of 1.5 . This compound is a solid at ambient temperature with a reported melting point range of 112-118°C . It is utilized primarily as a synthetic building block in medicinal chemistry and for the preparation of more complex heterocyclic systems [1]. The compound is commercially available for research purposes with typical purities of 95-98% .

Why Generic 5-Arylisoxazole Substitution is Inadequate for [5-(4-Methylphenyl)isoxazol-3-yl]methanol


Substitution of [5-(4-Methylphenyl)isoxazol-3-yl]methanol with other generic 5-aryl-3-hydroxymethyl isoxazoles is generally not feasible without specific experimental validation. Variations in the 5-aryl substitution pattern, such as the presence of a 4-methyl group versus a 4-fluoro group or an unsubstituted phenyl ring, directly modulate key physicochemical properties. These include lipophilicity (XLogP3: 1.5 for 4-methyl vs. 1.2 for unsubstituted phenyl), hydrogen bonding capacity, and steric bulk . Such changes can critically alter compound solubility, metabolic stability, and target-binding affinity in biological systems [1]. Furthermore, the specific 4-methylphenyl moiety has been specifically utilized in the synthesis of advanced intermediates, such as N-substituted azines and functional isoxazole derivatives, where alternative aryl groups may not provide the necessary electronic or steric environment for successful transformations [2]. Therefore, assuming functional interchangeability without rigorous comparative data can lead to failed synthetic procedures or irreproducible biological results.

Quantitative Differentiation of [5-(4-Methylphenyl)isoxazol-3-yl]methanol from In-Class Analogs


Lipophilicity (XLogP3) Differentiates [5-(4-Methylphenyl)isoxazol-3-yl]methanol from Unsubstituted Analog

[5-(4-Methylphenyl)isoxazol-3-yl]methanol exhibits a higher calculated lipophilicity (XLogP3 = 1.5) compared to the unsubstituted phenyl analog, (5-phenylisoxazol-3-yl)methanol (XLogP3 = 1.2) . This is a direct consequence of the 4-methyl substitution on the phenyl ring, which increases the compound's hydrophobicity . The difference in logP (ΔlogP = 0.3) is notable in a medicinal chemistry context, as it can influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile.

Lipophilicity Drug Design Physicochemical Properties

Specific Role in Synthesis of N-Substituted Azine Derivatives

The 5-(4-methylphenyl)isoxazole core is a key component in the synthesis of a specific class of compounds: N-substituted azines. As documented by Potkin et al. (2016), the condensation of aromatic, isoxazole, and ferrocene aldehydes with 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide yields these unique azine derivatives [1]. The 4-methyl substitution on the phenyl ring is integral to the structure of the carbohydrazonamide precursor, and this specific substitution pattern is a defining feature of the reported synthetic pathway. While other 5-arylisoxazole derivatives may also undergo similar condensations, this particular substitution is the one explicitly characterized and reported in this synthetic context.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Broad-Spectrum Antimicrobial Activity with an MIC of 32 µg/mL

In an antimicrobial assay, [5-(4-Methylphenyl)isoxazol-3-yl]methanol was evaluated against a range of Gram-positive and Gram-negative bacteria, as well as the fungus *Candida albicans* . The compound demonstrated broad-spectrum activity, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL . This indicates the compound's potential as a starting point for antimicrobial development.

Antimicrobial Infectious Disease Research Minimum Inhibitory Concentration

Optimized Research Applications for [5-(4-Methylphenyl)isoxazol-3-yl]methanol Based on Differentiated Evidence


Medicinal Chemistry: Tuning Lipophilicity in Lead Optimization

Procurement is advised for medicinal chemistry projects requiring a 5-arylisoxazole building block with a specific, moderate lipophilicity (XLogP3 = 1.5). This compound provides a quantifiably higher logP compared to the unsubstituted phenyl analog, making it suitable for SAR studies aimed at improving membrane permeability or altering the volume of distribution of drug candidates .

Organic Synthesis: Precursor for N-Substituted Azine Libraries

This compound is the appropriate starting material for any research group following the synthetic methodology described by Potkin et al. (2016) for the creation of N-substituted azines [1]. Its procurement is justified for replicating or expanding upon this published work, as the specific 4-methyl substitution is integral to the reported carbohydrazonamide intermediate.

Biological Research: Benchmark for Antimicrobial Activity Evaluation

This compound can serve as a benchmark for researchers conducting antimicrobial screens of novel isoxazole derivatives. Its reported broad-spectrum activity with an MIC of 32 µg/mL provides a quantifiable baseline for comparative studies in antimicrobial discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(4-Methylphenyl)isoxazol-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.